1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea is an organic compound with the molecular formula C₁₅H₁₅ClN₂S₂. This compound is characterized by the presence of a thiourea group, a chlorophenyl group, and a phenyl group.
Preparation Methods
The synthesis of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea typically involves the reaction of 2-[(4-chlorophenyl)sulfanyl]ethylamine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials with unique properties.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated that this compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the observed antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea can be compared to other thiourea derivatives and chlorophenyl compounds:
Thiourea Derivatives: Compounds such as 1-phenyl-3-(2-thienyl)thiourea and 1-(4-methylphenyl)-3-phenylthiourea share similar structural features but differ in their biological activities and chemical reactivity.
Chlorophenyl Compounds: 4-chlorophenyl isothiocyanate and 4-chlorophenylhydrazine are examples of compounds with the chlorophenyl group, but they exhibit different chemical properties and applications.
The uniqueness of this compound lies in its combination of the chlorophenyl and thiourea groups, which confer specific chemical reactivity and biological activity that are not observed in other similar compounds .
Properties
Molecular Formula |
C15H15ClN2S2 |
---|---|
Molecular Weight |
322.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-3-phenylthiourea |
InChI |
InChI=1S/C15H15ClN2S2/c16-12-6-8-14(9-7-12)20-11-10-17-15(19)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,17,18,19) |
InChI Key |
OGEPLMZYNGVTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.